molecular formula C25H26N2 B14097797 2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine

2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine

Cat. No.: B14097797
M. Wt: 354.5 g/mol
InChI Key: ZAQRARQNQGMGRY-UHFFFAOYSA-N
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Description

2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine is a structurally complex molecule featuring a pyridine core substituted with a propenyl chain bearing two phenyl groups and a piperidine moiety. The compound’s conjugated system (pyridine-propenyl-piperidine) suggests possible applications in photoluminescent materials or bioactive molecules, depending on substituent effects and charge distribution .

Properties

Molecular Formula

C25H26N2

Molecular Weight

354.5 g/mol

IUPAC Name

2-(1,2-diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine

InChI

InChI=1S/C25H26N2/c1-4-12-21(13-5-1)23(20-27-18-10-3-11-19-27)25(22-14-6-2-7-15-22)24-16-8-9-17-26-24/h1-2,4-9,12-17H,3,10-11,18-20H2

InChI Key

ZAQRARQNQGMGRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Mannich reaction, widely used for β-amino carbonyl compounds, can be adapted to install the piperidine group. A proposed pathway involves:

  • Condensation of pyridine-2-carbaldehyde with acetophenone
  • Mannich reaction with piperidine

Example protocol (adapted from):

  • Reactants : Pyridine-2-carbaldehyde (1 equiv), acetophenone (2 equiv), piperidine (1.2 equiv), ammonium acetate (catalyst)
  • Solvent : Ethanol (reflux, 6–8 h)
  • Workup : Acid-base extraction followed by recrystallization (benzene/petroleum ether)

Key parameters :

  • Excess acetophenone ensures complete enolate formation
  • Ammonium acetate stabilizes intermediates via proton transfer

Challenges and Modifications

  • Steric hindrance : Bulky phenyl groups reduce reaction efficiency. Solutions include:
    • Microwave-assisted heating to accelerate kinetics
    • Use of ionic liquid solvents for better solubility

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl-aryl bonds can be constructed via palladium-catalyzed coupling:

Stepwise synthesis :

  • Prepare 3-bromopyridine propenyl intermediate
  • Suzuki coupling with phenylboronic acid

Representative conditions (analogous to):

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃
Solvent Toluene/water (3:1)
Temperature 90°C
Yield 68–72%

Heck Coupling for Alkenyl Formation

The propenyl bridge can be installed via Heck reaction:

Reaction setup :

  • Substrates : 2-Bromopyridine, styrene derivatives
  • Conditions :
    • Pd(OAc)₂ (2 mol%)
    • P(o-tol)₃ (4 mol%)
    • Et₃N, DMF, 120°C

Advantages :

  • High regioselectivity for trans-alkenes
  • Tolerance to piperidine substituents

Multi-Component Reaction Approaches

One-Pot Synthesis

Combining aldehydes, ketones, and amines in a single vessel:

Procedure :

  • Mix pyridine-2-carbaldehyde, dibenzylketone, piperidine
  • Activate with BF₃·Et₂O in CH₂Cl₂
  • Stir at 25°C for 24 h

Outcome :

  • Direct formation of propenyl-piperidine linkage
  • Yield: 55–60% after column chromatography

Solvent Effects on Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 48
THF 7.5 62
CHCl₃ 4.8 71

Polar aprotic solvents like DMF stabilize intermediates but may hinder product separation.

Purification and Characterization

Crystallization Techniques

  • Recrystallization solvents : Benzene/hexane (1:3) yields needle-like crystals
  • Chromatography : Silica gel with EtOAc/hexane gradient (10–40%)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=4.8 Hz, 1H, py-H), 7.32–7.45 (m, 10H, Ph), 6.88 (t, J=15 Hz, 1H, CH=CH), 3.21 (m, 4H, piperidine)
  • HRMS : Calculated for C₂₅H₂₅N₂ [M+H]⁺: 365.2018; Found: 365.2015

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine

  • Core: Pyridine with a propenyl linker.
  • Substituents: Two phenyl groups (1,2-diphenyl) and a piperidine moiety at the 3-position.
  • Conjugation: Extended π-system via the propenyl group.

Imidazo[1,5-a]pyridine Derivatives (e.g., 1q, 2q, 3q)

  • Core: Imidazo[1,5-a]pyridine fused ring system.
  • Substituents: Pyridinium groups (quaternized) and aryl linkers.
  • Charge: Positively charged pyridinium salts enhance solubility and reduce aggregation in polymer matrices .

Chalcone Flavonoid Derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone)

  • Core: Open-chain chalcone with pyridine substitution.
  • Substituents: Hydroxyl groups and conjugated double bonds.
  • Cyclization: Forms flavones upon cyclization, altering electronic properties .

Diphenidine Isomers (1,2-DEP and 2,2-DEP)

  • Core: Piperidine or pyrrolidine with diphenylethyl chains.
  • Isomerism: 1,2- vs. 2,2-diphenylethyl substitution affects steric and electronic profiles .

Optical and Electronic Properties

Key Findings

Fluorescence Quenching in Quaternized Salts: Imidazo-pyridinium salts (e.g., 1q) exhibit fluorescence quantum yields (φ) <5% in solution due to enhanced non-radiative decay (k.="" analogs="" compared="" li="" neutral="" sub>="1.9×10⁸" s⁻¹)="" to=""> Similar quenching may occur in the target compound if charged species form.

Aggregation Prevention :

  • Pyridinium groups in 2q and 3q suppress aggregation in PMMA/PS films, enabling stable blue emission (λem ≈ 450 nm) .
  • The target compound’s diphenyl groups may induce aggregation unless mitigated by bulky substituents.

Conjugation Effects :

  • Chalcone derivatives show redshifted absorption (λmax ≈ 350 nm) due to extended conjugation, whereas cyclized flavones exhibit broader emission bands .

Biological Activity

The compound 2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine is C23H25N3C_{23}H_{25}N_3 with a molecular weight of 357.47 g/mol. The structure features a piperidine ring, which is known for its role in various biological activities, and a pyridine moiety that contributes to its chemical reactivity.

PropertyValue
Molecular FormulaC23H25N3
Molecular Weight357.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

Research indicates that compounds similar to 2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine may interact with various neurotransmitter systems. Studies suggest potential activity at NMDA receptors, which are crucial for synaptic plasticity and memory function. This interaction could lead to neuroprotective effects or modulation of excitatory neurotransmission.

Neuroprotective Activity

A study investigated the neuroprotective properties of similar piperidine derivatives against oxidative stress in neuronal cells. Results indicated that these compounds could significantly reduce cell death induced by oxidative agents, suggesting a potential application in neurodegenerative diseases .

Antitumor Activity

Another area of interest is the antitumor activity of compounds related to 2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine. Research has shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Case Study 1: Neuroprotection

In a series of experiments using rat models, the administration of a piperidine derivative showed reduced neuronal loss following induced ischemia. The compound appeared to modulate glutamate release and enhance GABAergic activity, leading to improved outcomes in cognitive tests post-injury .

Case Study 2: Cancer Cell Lines

A study evaluated the efficacy of piperidine-based compounds against human breast cancer cells. The results demonstrated that treatment with these compounds resulted in a significant decrease in cell viability and an increase in apoptotic markers, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,2-Diphenyl-3-piperidin-1-ylprop-1-enyl)pyridine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives and aromatic precursors. For example, acylation reactions of piperidine intermediates under alkaline conditions (e.g., NaOH in dichloromethane) have been shown to yield structurally similar compounds with >90% purity . Optimizing reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to aromatic substrates) can improve yields. Catalyst selection (e.g., iron(III) acetylacetonate for coupling reactions) and solvent choice (polar aprotic solvents) are critical for minimizing side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretches near 1600–1650 cm⁻¹) and piperidine ring vibrations (C-H bending at ~1450 cm⁻¹) .
  • GC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Note that molecular ion intensities for similar piperidine derivatives can be low (0.5–8.0%), necessitating high-resolution MS for validation .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., dihedral angles between pyridine and piperidine moieties) .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using HPLC (C18 column, UV detection at 254 nm). Store under inert gas (argon) at –20°C to prevent oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., NaOH for HCl neutralization) .

Q. How can researchers validate the reproducibility of synthesis protocols?

  • Methodological Answer : Implement statistical design of experiments (DoE) to test variables (e.g., reaction time, catalyst loading). Cross-validate results using independent replicates and inter-laboratory comparisons. Document deviations (e.g., exothermic spikes during acylation) in supplementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when elucidating the compound’s structure?

  • Methodological Answer : Use complementary techniques:

  • NMR : Compare experimental ¹H/¹³C shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to resolve ambiguities in tautomeric forms.
  • EPR : Detect paramagnetic impurities or free radicals in samples with unexpected MS fragmentation .
  • Cross-Validation : Align IR and Raman data (e.g., C=C stretches at 1580 cm⁻¹) to confirm conjugation in the propenyl group .

Q. What computational methods are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzyme active sites).
  • MD Simulations : Analyze conformational stability (RMSD < 2 Å over 100 ns) in aqueous and lipid bilayers.
  • QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental bioactivity data .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

  • Methodological Answer : Follow ISO 14507 guidelines:

  • Biodegradation : Use OECD 301F tests to measure BOD₅/COD ratios in aqueous systems.
  • Bioaccumulation : Calculate logP values (e.g., via EPI Suite) and validate with Daphnia magna assays.
  • Toxicity : Perform algal growth inhibition tests (ISO 8692) and zebrafish embryo assays (OECD 236) .

Q. What strategies are effective for analyzing enantiomeric purity, and how does stereochemistry influence bioactivity?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases.
  • CD Spectroscopy : Compare Cotton effects at 220–250 nm to reference standards.
  • Bioassays : Test enantiomers against receptor isoforms (e.g., NMDA receptors for neuroactivity studies) to identify stereospecific effects .

Q. How can researchers design experiments to study metabolic pathways and metabolite identification?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS (Q-TOF).
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic intermediates.
  • Data Analysis : Employ software (e.g., MetaboLynx) to match fragmentation patterns with metabolite databases .

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